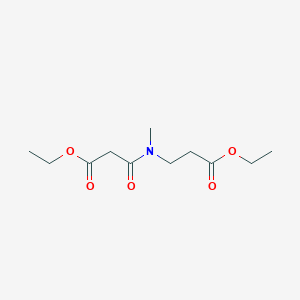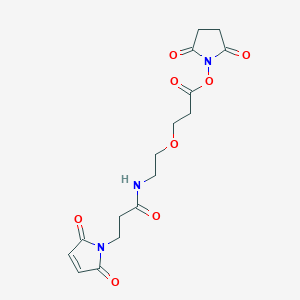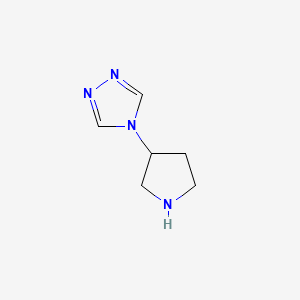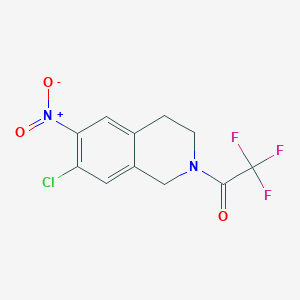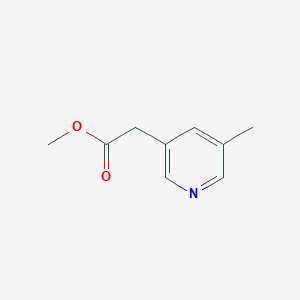![molecular formula C7H5F3N4 B1457245 6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1239648-22-6](/img/structure/B1457245.png)
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with various isocyanates in the presence of triethylamine. The reaction proceeds under mild conditions and yields the target compounds in excellent amounts .
Chemical Reactions Analysis
The compound’s reactivity and chemical reactions have been explored in various studies. For instance, it has been investigated for its antifungal and antibacterial activities . Additionally, it may participate in diverse synthetic transformations due to its unique structure.
Applications De Recherche Scientifique
Synthesis and Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine and related compounds have been synthesized and explored for their biological activities. Dolzhenko et al. (2008) synthesized fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, evaluating their antiproliferative activity against various cancer cell lines. They found significant antiproliferative activity, suggesting potential applications in cancer therapy (Dolzhenko, Tan, Dolzhenko, Chiu, & Chui, 2008).
Chemical Synthesis Approaches
The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been a focus of several studies due to their biological significance. Zheng et al. (2014) developed a metal-free synthesis of these compounds via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, providing a novel strategy for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).
Potential Herbicidal Activity
Compounds related to this compound have been evaluated for herbicidal activity. Moran (2003) prepared substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, finding them effective as herbicides across a broad spectrum of vegetation (Moran, 2003).
Novel Synthesis Methods
Recent advancements in synthesis methods have enabled the efficient production of [1,2,4]triazolo[1,5-a]pyridines derivatives. Xiong et al. (2022) presented a synthesis approach through a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process (Xiong, Li, Tang, He, & Zhou, 2022).
Applications in Drug Design
These compounds have been used as building blocks in drug design. Mishchuk et al. (2016) reported the preparation of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine cores, finding utility as privileged motifs for lead-like compound design in anti-diabetes drug development (Mishchuk, Shtil, Poberezhnyk, Nazarenko, Savchenko, Tolmachev, & Krasavin, 2016).
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is synthesized through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Pharmacokinetics
The compound has been found to have good oral bioavailability .
Result of Action
Similar compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Analyse Biochimique
Biochemical Properties
6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit specific enzymes involved in metabolic reactions, leading to changes in the concentration of metabolites and overall metabolic activity within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in areas where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Propriétés
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-5-12-6(11)13-14(5)3-4/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDULWESFCXHXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857254 | |
| Record name | 6-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-87-4 | |
| Record name | 6-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
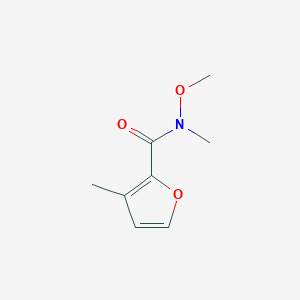
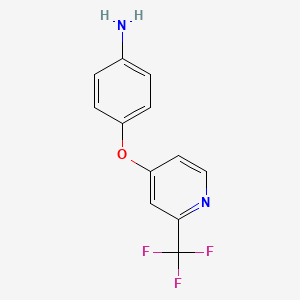
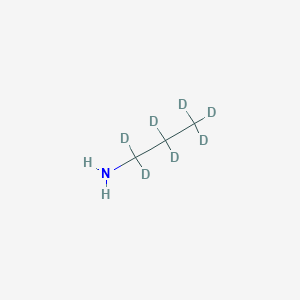
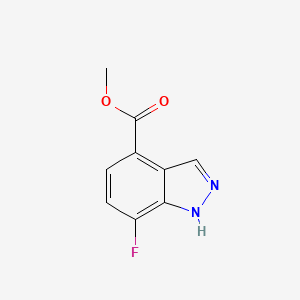
![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
